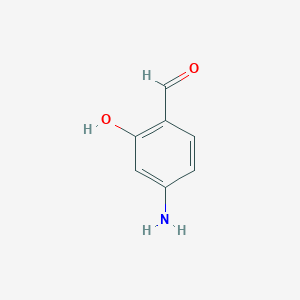

4-Amino-2-hydroxybenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

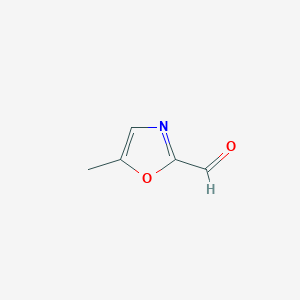

4-Amino-2-hydroxybenzaldehyde is a chemical compound with the molecular formula C7H7NO2. It is also known as anthranilic aldehyde or salicylaldehyde aniline. This compound is widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Spectroscopic Studies and Schiff Bases Formation

One significant application involves the synthesis of Schiff bases through condensation reactions, which are pivotal in spectroscopic studies for understanding molecular structures. Schiff bases derived from reactions involving 2-hydroxybenzaldehyde and its derivatives exhibit unique 1H NMR, IR, and UV/VIS spectroscopic properties, contributing to molecular structure elucidation and the study of electronic transitions in various solvents (Issa, Khedr, & Rizk, 2008). These spectroscopic characteristics are essential for understanding chemical and physical properties, aiding in the development of new materials and compounds.

Antioxidant, Enzyme Inhibition, and Antimicrobial Properties

Research also extends to the biological activity of compounds synthesized from 4-Amino-2-hydroxybenzaldehyde. For instance, metal-based triazole compounds synthesized through condensation reactions exhibit significant antioxidant, enzyme inhibition, and antimicrobial properties. These compounds, upon coordination with metal ions like Fe(II), Co(II), Cu(II), Ni(II), and Zn(II), show enhanced bioactivity, particularly against bacterial and fungal strains, suggesting potential for developing new antimicrobial agents (Sumrra et al., 2018).

Inhibition of GABA Shunt Enzymes

In the field of neurochemistry, derivatives of 4-hydroxybenzaldehyde, a closely related compound, have been investigated for their ability to inhibit GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH), enzymes critical in the GABA shunt pathway. This research highlights the potential of this compound derivatives in developing novel inhibitors that could have therapeutic applications in treating diseases related to the GABAergic system (Tao et al., 2006).

Anticancer Potential

Another application of interest is in oncology, where 4-Hydroxybenzaldehyde, a compound similar to this compound, has been developed as an anti-tumor agent. Its capability to prevent carcinogenesis and treat advanced cancers through oral administration without severe side effects suggests a promising avenue for cancer treatment research, underscoring the potential anticancer properties of related compounds (Journal of Oncology Research, 2018).

Solubility and Thermodynamics Studies

Furthermore, the solubility and thermodynamic behavior of 4-hydroxybenzaldehyde in various organic solvents have been comprehensively studied, providing crucial data for its purification and optimization in industrial processes. Such studies are essential for the development of efficient synthesis and processing techniques for chemicals and pharmaceuticals (Wang, Xu, & Xu, 2017).

Mechanism of Action

Target of Action

It is known that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones .

Mode of Action

The mode of action of 4-Amino-2-hydroxybenzaldehyde involves its interaction with its targets. The oxygen atom in the compound can act as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The formation of oximes and hydrazones from aldehydes and ketones is a well-known reaction . This reaction could potentially affect various biochemical pathways, especially those involving aldehydes and ketones.

Result of Action

The formation of oximes and hydrazones could potentially have various effects, depending on the specific targets and pathways involved .

Properties

IUPAC Name |

4-amino-2-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQPPUMEXCUXDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623954 |

Source

|

| Record name | 4-Amino-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52924-20-6 |

Source

|

| Record name | 4-Amino-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]hept-5-ene-2-sulfonamide](/img/structure/B1289123.png)

![1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B1289153.png)

![Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1289155.png)